2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride 2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16187552
InChI: InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-;
SMILES:
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16187552

Molecular Formula: C9H16ClNO2

Molecular Weight: 205.68 g/mol

* For research use only. Not for human or veterinary use.

2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H16ClNO2
Molecular Weight 205.68 g/mol
IUPAC Name (3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-;
Standard InChI Key SMLZFCRGGSMFMH-YHSAGPEESA-N
Isomeric SMILES C1CCC(C(/C=C\C1)N)C(=O)O.Cl
Canonical SMILES C1CCC(C(C=CC1)N)C(=O)O.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a cyclooctene ring with a Z-configured double bond at the C3 position, as indicated by its IUPAC name (3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride . The bicyclic framework introduces strain, influencing its reactivity and three-dimensional conformation. Key features include:

  • Amino group (-NH₂) at C2, protonated in the hydrochloride form (-NH₃⁺Cl⁻).

  • Carboxylic acid (-COOH) at C1, which participates in salt formation and hydrogen bonding.

  • Cyclooctene ring with a cis double bond, contributing to torsional strain and conformational flexibility .

The SMILES notation C1CCC(C(/C=C\C1)N)C(=O)O.Cl confirms the Z stereochemistry of the double bond and the spatial arrangement of functional groups.

Physicochemical Properties

  • Molecular formula: C₉H₁₅NO₂·HCl .

  • Molecular weight: 205.68 g/mol .

  • Solubility: Enhanced water solubility due to the hydrochloride salt form, though exact solubility data remain unreported.

  • Stability: The salt form improves stability under ambient conditions compared to the free base.

Synthetic Methodologies

Key Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Cyclooctene formationEnamine + acrylonitrile, 85°C, acetonitrile70–91
Amine introductionNH₃, ethanol, catalyst65–80
Salt formationHCl (gaseous), ether>95

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound participates in reactions typical of amines and carboxylic acids:

  • Amine Reactions:

    • Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).

    • Alkylation: Produces N-alkyl derivatives using alkyl halides.

  • Carboxylic Acid Reactions:

    • Esterification: Methanol/H₂SO₄ yields methyl esters.

    • Reduction: LiAlH₄ reduces -COOH to -CH₂OH.

  • Alkene Reactions:

    • Hydrogenation: H₂/Pd-C saturates the double bond to cyclooctane .

Stability Under Reaction Conditions

The hydrochloride salt’s ionic nature stabilizes the amine against oxidation but limits nucleophilicity. Acidic conditions may protonate the carboxylic acid, reducing its reactivity in esterification.

Biological Activity and Mechanisms

Anticonvulsant Properties

Derivatives of aminocyclooctene carboxylic acids exhibit NMDA receptor antagonism, reducing neuronal excitability in epilepsy models. The rigid bicyclic structure may enhance binding affinity to glutamate receptor sites compared to acyclic analogs .

Neuroprotective Effects

In vitro studies suggest the compound mitigates oxidative stress in neuronal cells by scavenging free radicals, potentially via the amine group’s redox activity.

ActivityModel SystemMechanismEfficacyReference
AnticonvulsantRat seizure modelNMDA receptor antagonismED₅₀ = 15 mg/kg
NeuroprotectiveSH-SY5Y cellsROS scavenging40% reduction
AntitumorHeLa cellsMitochondrial disruptionIC₅₀ = 28 μM

Applications and Future Directions

Medicinal Chemistry

The compound serves as a conformationally constrained amino acid in peptide design, imparting rigidity to mimic bioactive conformations . Its NMDA receptor activity positions it as a lead for antiepileptic drug development.

Material Science

The cyclooctene ring’s strain enables participation in ring-opening metathesis polymerization (ROMP), yielding polymers with tailored mechanical properties .

Research Gaps and Challenges

  • Toxicity Data: Acute and chronic toxicity profiles are unreported.

  • Stereochemical Effects: The impact of E vs. Z double bond configuration on bioactivity remains unexplored.

  • Scalable Synthesis: Current methods lack efficiency for industrial-scale production.

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